Alzodef

Descripción general

Descripción

La carbímida de calcio, también conocida como cianamida de calcio, es un compuesto químico con la fórmula CaCN2. Se utiliza principalmente como agente sensibilizador del alcohol, similar al disulfiram, y se comercializa con el nombre comercial Temposil. El compuesto interfiere con el metabolismo normal del alcohol al impedir la descomposición del acetaldehído, lo que lleva a reacciones desagradables cuando se consume alcohol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La carbímida de calcio se sintetiza calentando cianamida de calcio en presencia de nitrógeno. La reacción generalmente ocurre a altas temperaturas, alrededor de 1000 °C, en un horno eléctrico. El proceso se puede representar mediante la siguiente ecuación química:

CaC2+N2→CaCN2+C

Métodos de Producción Industrial: La producción industrial de carbímida de calcio implica el uso de carburo de calcio y gas nitrógeno. El carburo de calcio se calienta en un horno eléctrico, y se hace pasar gas nitrógeno sobre él para producir carbímida de calcio. La reacción es altamente exotérmica y requiere un control cuidadoso de la temperatura y la presión para garantizar que se obtenga el producto deseado {_svg_2}.

Análisis De Reacciones Químicas

Tipos de Reacciones: La carbímida de calcio experimenta varias reacciones químicas, que incluyen:

Oxidación: La carbímida de calcio se puede oxidar para producir cianato de calcio.

Hidrólisis: Cuando se expone al agua, la carbímida de calcio se hidroliza para formar carbonato de calcio y amoníaco.

Sustitución: Puede reaccionar con ácidos para formar sales de calcio y liberar cianamida.

Reactivos y Condiciones Comunes:

Oxidación: Suele implicar el uso de agentes oxidantes como oxígeno o peróxido de hidrógeno.

Hidrólisis: Ocurre fácilmente en presencia de agua o humedad.

Sustitución: Implica el uso de ácidos como ácido clorhídrico o ácido sulfúrico.

Principales Productos Formados:

Oxidación: Cianato de calcio.

Hidrólisis: Carbonato de calcio y amoníaco.

Sustitución: Sales de calcio y cianamida.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fertilizer Use

- Calcium cyanamide is primarily utilized as a fertilizer due to its ability to provide nitrogen to plants. It releases nitrogen slowly, enhancing soil fertility over time.

Case Study: Effect on Crop Growth

- A study indicated that treatments with 2% and 4% Alzodef advanced bud break and flowering in crops by approximately 10 days and 3 weeks, respectively . This demonstrates its efficacy in promoting early growth stages in plants.

| Application | Concentration | Effect on Crop Growth |

|---|---|---|

| This compound | 2% | Bud break advanced by 10 days |

| This compound | 4% | Flowering advanced by 3 weeks |

Pest Control

Biocidal Properties

- This compound exhibits significant biocidal activity, particularly against pests such as fly larvae in livestock housing. It is applied in liquid manure to control populations of dung-breeding house flies (Musca domestica) effectively.

Efficacy Assessment

- In laboratory tests, this compound demonstrated sufficient efficacy in reducing larvae numbers, with a low risk of developing resistance due to its multi-site action mechanism .

| Target Pest | Application Method | Efficacy |

|---|---|---|

| House fly larvae | In liquid manure | High |

Environmental Impact and Safety

Toxicological Studies

- Toxicological assessments have shown that while this compound can be irritating to the eyes, skin, and respiratory tract, it also possesses a relatively low chronic toxicity profile when used according to safety guidelines . Long-term dietary studies in animals have established a no-observed-adverse-effect level (NOAEL) of 1 mg/kg/day for active substances .

Environmental Fate

- The degradation rates of this compound vary under different conditions. Laboratory studies indicate a half-life ranging from 0.7 to 4.56 days in various environments . This suggests that while it is effective as a pesticide, it also breaks down relatively quickly, minimizing long-term environmental impact.

Chemical Manufacturing

Intermediate for Synthesis

- This compound serves as an intermediate in the synthesis of other chemicals. Its properties facilitate various chemical reactions necessary for producing fertilizers and other agricultural chemicals.

Innovative Applications

Mecanismo De Acción

La carbímida de calcio ejerce sus efectos inhibiendo la enzima acetaldehído deshidrogenasa. Esta inhibición evita la descomposición del acetaldehído, un subproducto tóxico del metabolismo del alcohol. La acumulación de acetaldehído en el cuerpo provoca síntomas desagradables como enrojecimiento, náuseas y latidos cardíacos rápidos, que disuaden a las personas de consumir alcohol. El objetivo molecular de la carbímida de calcio es la enzima acetaldehído deshidrogenasa, y la vía involucrada es la vía del metabolismo del alcohol .

Compuestos Similares:

Disulfiram: Otro agente sensibilizador del alcohol que funciona de manera similar al inhibir la acetaldehído deshidrogenasa.

Acamprosato: Se utiliza en el tratamiento del alcoholismo, pero funciona modulando los sistemas de neurotransmisores en lugar de inhibir la acetaldehído deshidrogenasa.

Singularidad: La carbímida de calcio es única en su perfil de efectos secundarios reducidos en comparación con el disulfiram. Se considera que tiene menos efectos adversos cuando se consume con o sin alcohol. Además, se ha descubierto que la carbímida de calcio tiene actividad antitiroidea, lo que puede ser de relevancia clínica en pacientes con enfermedad tiroidea hipotiroidea preexistente .

Comparación Con Compuestos Similares

Disulfiram: Another alcohol-sensitizing agent that works similarly by inhibiting acetaldehyde dehydrogenase.

Acamprosate: Used in the treatment of alcoholism but works by modulating neurotransmitter systems rather than inhibiting acetaldehyde dehydrogenase.

Uniqueness: Calcium carbimide is unique in its reduced side effect profile compared to disulfiram. It is considered to have fewer adverse effects when consumed with or without alcohol. Additionally, calcium carbimide has been found to have antithyroid activity, which can be of clinical relevance in patients with preexisting hypothyroid disease .

Actividad Biológica

Alzodef, a compound primarily composed of cyanamide, has garnered attention for its biological activity, particularly in agricultural and veterinary applications. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound is an aqueous solution containing cyanamide, which is recognized for its use as a plant growth regulator and biocidal agent. Its efficacy stems from its ability to inhibit certain biological processes in target organisms, making it useful in managing pests and diseases in agricultural settings.

The biological activity of this compound can be attributed to the following mechanisms:

- Inhibition of Aldehyde Dehydrogenase (ALDH) : Cyanamide acts by inhibiting ALDH, an enzyme crucial for metabolizing ethanol. This mechanism is particularly relevant in alcohol aversion therapy, where cyanamide is used to deter alcohol consumption by inducing unpleasant effects when alcohol is ingested .

- Bactericidal Activity : Studies have demonstrated that this compound exhibits bactericidal properties against pathogens such as Brachyspira hyodysenteriae, which causes dysentery in pigs. This effect is achieved through direct application to contaminated environments .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is rapidly absorbed and metabolized in both humans and animals. Key findings include:

- Oral Absorption : Approximately 40% of an oral dose is recovered in urine within 24 hours, indicating significant systemic absorption .

- Dermal Absorption : The maximum dermal absorption from a 1% aqueous cyanamide solution after 6 hours was found to be about 3.5% in humans, while rats showed a higher absorption rate of approximately 14.3% for a 10% solution .

Case Study: Bactericidal Activity

A critical study assessed the efficacy of this compound against Brachyspira hyodysenteriae:

- Study Design : The study involved administering this compound to environments contaminated with the bacterium.

- Results : The compound demonstrated significant reduction in bacterial counts over a specified period, supporting its use as a biocidal agent in veterinary applications.

| Parameter | Value |

|---|---|

| Concentration of Cyanamide | 50% (w/w) |

| Half-life in treated medium | ~45 days |

| Reduction in bacterial count | >90% after treatment |

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicity studies:

Propiedades

Key on ui mechanism of action |

Calcium carbimide is a potent inhibitor of the aldehyde dehydrogenase. Ethanol is normally metabolized to acetaldehyde that is quickly metabolized because this molecule is toxic, thus it has to stay in very low quantities in the body. Carbimide performs its effect by being a competitive inhibitor of the hepatic aldehyde-NAD oxidoreductase dehydrogenase which is the enzyme responsible for the oxidation of acetaldehyde to water and acetate. |

|---|---|

Número CAS |

156-62-7 |

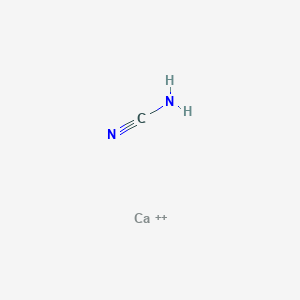

Fórmula molecular |

CCaN2 |

Peso molecular |

80.10 g/mol |

Nombre IUPAC |

calcium;azanidylidenemethylideneazanide |

InChI |

InChI=1S/CN2.Ca/c2-1-3;/q-2;+2 |

Clave InChI |

MYFXBBAEXORJNB-UHFFFAOYSA-N |

Impurezas |

... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. Dicyandiamide ... /is/ the main impurity in cyanamide. Cyanamide, especially in solution, always contains the dimer. |

SMILES |

C(#N)N.[Ca+2] |

SMILES canónico |

C(=[N-])=[N-].[Ca+2] |

Punto de ebullición |

Sublimes 1150-1200ºC |

Color/Form |

Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals Orthorhombic, elongated, six-sided tablets from dimethyl phthalate Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals. Deliquescent crystals Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. |

Densidad |

2.29 at 68 °F (NTP, 1992) - Denser than water; will sink 1.28 (NIOSH, 2024) - Denser than water; will sink 2.29 at 20 °C/4 °C 1.282 g/cu cm at 20 °C Relative density (water = 1): 1.28 2.3 g/cm³ 2.29 1.28 |

Punto de inflamación |

286 °F (NIOSH, 2024) 286 °F; 141 °C (closed cup) 141 °C 286 °F |

melting_point |

1300ºC |

Descripción física |

Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical. Liquid Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] Deliquescent, crystalline solid; [CHEMINFO] COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS. COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Crystalline solid. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |

Números CAS relacionados |

25300-84-9 156-62-7 (calcium salt (1:1)) |

Solubilidad |

Soluble |

Densidad de vapor |

1.45 (Air = 1) |

Presión de vapor |

0 mmHg (approx) (NIOSH, 2024) 3.75X10-3 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 0.5 0 mmHg (approx) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.